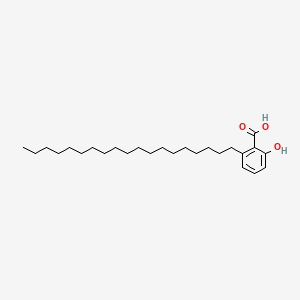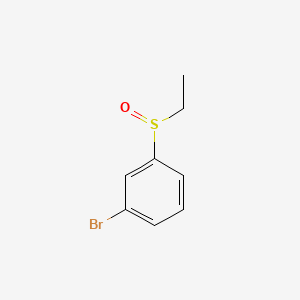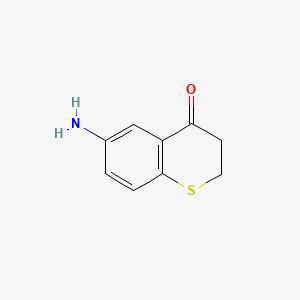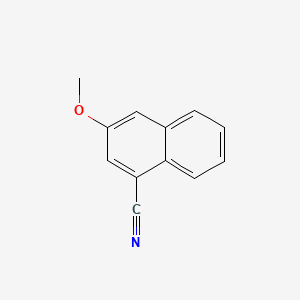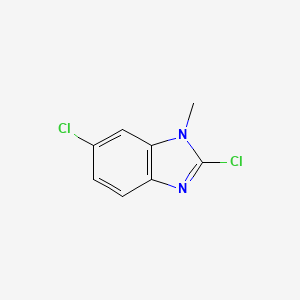![molecular formula C5H9NO3S B595528 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 185423-66-9](/img/structure/B595528.png)
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane”, there are general methods for the synthesis of bicyclo[3.1.0]hexanes. For instance, one method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Applications De Recherche Scientifique
1. Synthesis of Bicyclo[3.1.0]hexanes
- Summary of Application: Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used in the synthesis of various drugs and bioactive compounds .
- Methods of Application: The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results or Outcomes: The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
2. Antitumor Agents
- Summary of Application: 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole derivatives have been studied as potential antitumor agents .
- Methods of Application: The in silico ADMET (adsorption, distribution, metabolism, excretion and toxicity) analysis was performed on compounds with promising antiproliferative activity .
- Results or Outcomes: The tested compounds achieved significant cell-cycle perturbation with higher accumulation of cells in G0/G1 phase . They also influenced the actin cytoskeleton, leading to a decrease in cell motility .
3. mGluR2/3 Agonists
- Summary of Application: Highly substituted bicyclo[3.1.0]hexane mGluR2/3 agonists have been studied for their potential in treating CNS disorders, including anxiety disorders, epilepsy, schizophrenia, cognition, Parkinson’s disease, and Alzheimer’s disease .
- Methods of Application: Several methods for the preparation of these agonists have been reviewed, including addition and elimination, carbene insertion, SN2 type cyclization, and application of Trost’s asymmetric allylic alkylation (AAA) .
- Results or Outcomes: These methods have been used for the construction of the ring system and functionalization of the bicyclo[3.1.0]hexane core structure .
4. Transfer Hydrochlorination
- Summary of Application: A transfer hydrochlorination reagent based on a trichlorinated bicyclo[3.1.0]hexane core has been developed .
- Methods of Application: This reagent can transfer two molecules of HCl per molecule of surrogate to a p- .
- Results or Outcomes: This method provides a metal-free way to perform transfer hydrochlorination of internal C–C triple bonds .
5. Antitumor Agents
- Summary of Application: Novel heterocyclic compounds containing 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework have been studied as potential antitumor agents .
- Methods of Application: The in silico ADMET (adsorption, distribution, metabolism, excretion and toxicity) analysis was performed on compounds with promising antiproliferative activity .
- Results or Outcomes: The tested compounds achieved significant cell-cycle perturbation with higher accumulation of cells in G0/G1 phase . They also influenced the actin cytoskeleton, leading to a decrease in cell motility .
Propriétés
IUPAC Name |
3-methylsulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-10(7,8)6-2-4-5(3-6)9-4/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADBPVEUXADKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2C(C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672840 |
Source


|
| Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
CAS RN |
185423-66-9 |
Source


|
| Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)
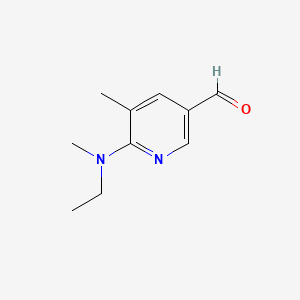
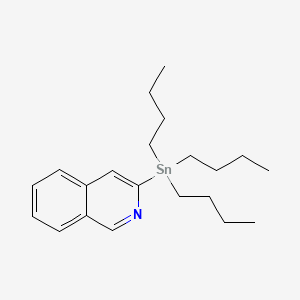
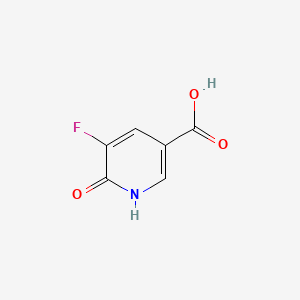

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

